molecular formula C7H6BrClN2O3S B14842293 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride

6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride

Cat. No.: B14842293
M. Wt: 313.56 g/mol
InChI Key: XVMWSCGCEHWHAW-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of pyridine to introduce the bromine atom at the 4th positionFinally, the sulfonyl chloride group is introduced at the 2nd position using chlorosulfonic acid or thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while acylation can produce an N-acylated product .

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The acetylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the acetylamino group provides additional versatility in acylation and other reactions .

Properties

Molecular Formula

C7H6BrClN2O3S

Molecular Weight

313.56 g/mol

IUPAC Name

6-acetamido-4-bromopyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H6BrClN2O3S/c1-4(12)10-6-2-5(8)3-7(11-6)15(9,13)14/h2-3H,1H3,(H,10,11,12)

InChI Key

XVMWSCGCEHWHAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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